2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS Number: 5479-67-4) is a novel synthetic derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 392.48 g/mol
The compound features a unique arrangement that includes a benzothiolo-pyrimidine core, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal pathogens. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined using standard microdilution methods.
Table 1: Antimicrobial Activity of 2-[(3-Cyclopentyl-4-oxo-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 16 | 32 |
Escherichia coli | 32 | 64 |
Candida albicans | 8 | 16 |
Pseudomonas aeruginosa | 64 | 128 |
The results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus, suggesting its potential use in treating infections caused by these pathogens .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer effects. Studies utilizing various cancer cell lines have shown promising results.
Table 2: Anticancer Activity Against Selected Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 15.5 | |
MCF7 (Breast Cancer) | 20.3 | |
HeLa (Cervical Cancer) | 12.7 |
The IC50 values indicate that the compound exhibits potent cytotoxic effects across different cancer cell lines, with the lowest IC50 observed in HeLa cells. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the benzothiolo-pyrimidine moiety may facilitate interactions with DNA or specific enzymes involved in cellular proliferation and survival pathways. Further studies are needed to elucidate these mechanisms.
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from benzothiolo-pyrimidine structures in clinical settings:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Properties
Molecular Formula |
C17H21N3O2S2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N3O2S2/c18-13(21)9-23-17-19-15-14(11-7-3-4-8-12(11)24-15)16(22)20(17)10-5-1-2-6-10/h10H,1-9H2,(H2,18,21) |
InChI Key |
DDUHNYOJUYAFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(N=C2SCC(=O)N)SC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.